

Quantum Chemical Blueprint: A Technical Guide to 5-Hydroxybenzofuran-4-carbaldehyde

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Compound of Interest

Compound Name: 5-Hydroxybenzofuran-4-carbaldehyde

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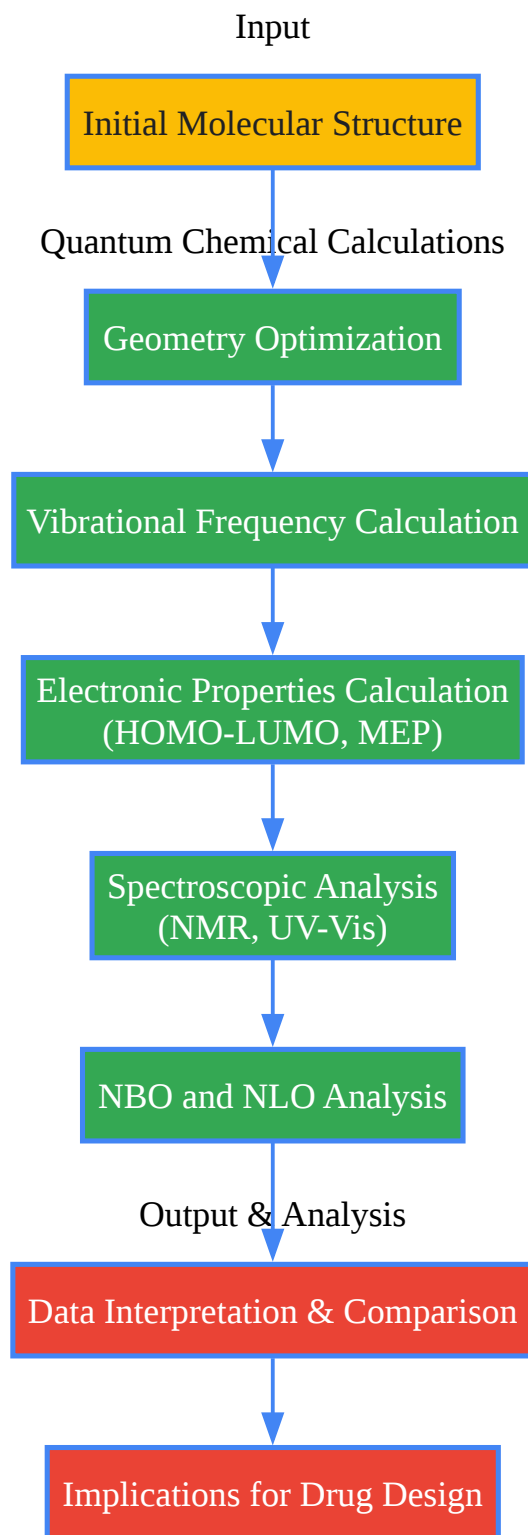
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **5-Hydroxybenzofuran-4-carbaldehyde**. This benzofuran derivative is of significant interest in medicinal chemistry, and understanding its electronic structure, reactivity, and spectroscopic signatures through computational methods is crucial for the rational design of novel therapeutic agents. This document outlines the theoretical framework, computational methodologies, and expected data outputs from such studies.

Theoretical Framework: Density Functional Theory (DFT)

At the core of modern quantum chemical calculations for organic molecules lies Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy, making it well-suited for molecules of pharmaceutical interest. The choice of functional and basis set is critical for obtaining reliable results. A common and effective combination for this type of molecule is the B3LYP functional with the 6-311++G(d,p) basis set. [1][2] This level of theory is adept at describing the electronic structure and predicting various molecular properties. For more specific properties like electronic absorption spectra, time-dependent DFT (TD-DFT) is the method of choice.[3]

Computational Workflow

A typical quantum chemical investigation of **5-Hydroxybenzofuran-4-carbaldehyde** follows a structured workflow. This process begins with the optimization of the molecular geometry and proceeds through the calculation of various properties.



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Caption: Computational workflow for the quantum chemical analysis of **5-Hydroxybenzofuran-4-carbaldehyde**.

Data Presentation: Key Molecular Descriptors

Quantum chemical calculations yield a wealth of quantitative data that can be used to characterize **5-Hydroxybenzofuran-4-carbaldehyde**. The following tables summarize the key parameters that are typically calculated and analyzed.

Table 1: Optimized Geometrical Parameters

Parameter	Description
Bond Lengths (Å)	The equilibrium distances between bonded atoms.
Bond Angles (°)	The angles formed by three consecutive bonded atoms.
Dihedral Angles (°)	The torsional angles between four consecutive bonded atoms, defining the molecule's conformation.

Note: These values are compared with experimental data, if available, to validate the chosen computational method.[\[2\]](#)

Table 2: Vibrational Frequencies

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)	Assignment
O-H stretch	Hydroxyl group vibration		
C=O stretch	Carbonyl group vibration of the aldehyde		
C-H stretch	Aromatic and aldehydic C-H vibrations		
Ring vibrations	Benzofuran ring skeletal vibrations		

Note: Calculated frequencies are often scaled to better match experimental data due to the harmonic approximation in the calculations.[\[2\]](#)

Table 3: Electronic Properties

Property	Value	Description
HOMO Energy (eV)		Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.
LUMO Energy (eV)		Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap (eV)		Indicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment (Debye)		A measure of the overall polarity of the molecule.
Ionization Potential (eV)		The energy required to remove an electron.
Electron Affinity (eV)		The energy released when an electron is added.

Table 4: Spectroscopic Data

Parameter	Calculated Value	Experimental Value
¹ H NMR Chemical Shifts (ppm)		
¹³ C NMR Chemical Shifts (ppm)		
UV-Vis λ _{max} (nm)		

Note: Theoretical NMR and UV-Vis data are crucial for interpreting experimental spectra and confirming the molecular structure.[\[3\]](#)

Detailed Methodologies

Geometry Optimization and Vibrational Analysis

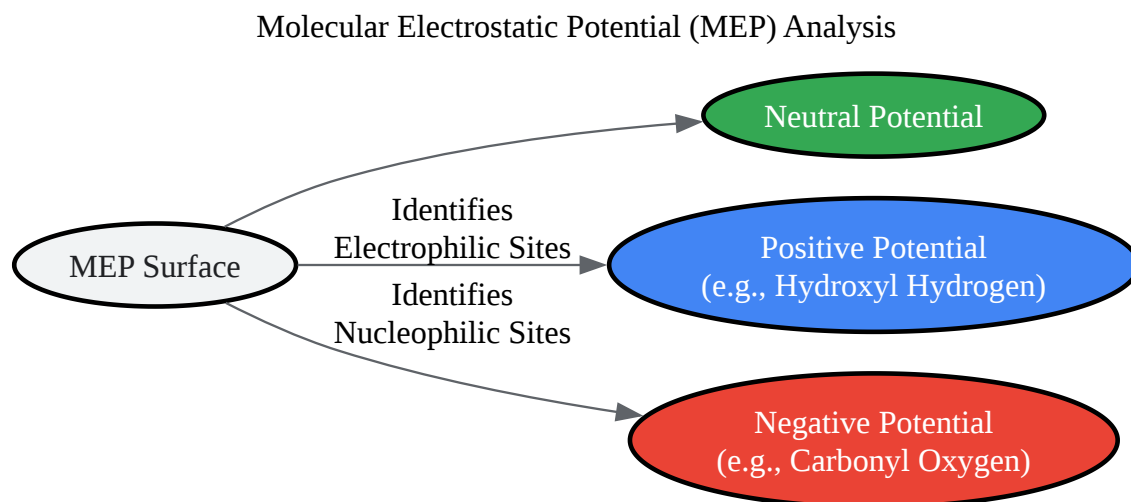
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a suitable functional and basis set. A subsequent vibrational frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.



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Caption: Logical relationship of MEP analysis for identifying reactive sites.

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule by studying the interactions between filled and vacant orbitals.[1][3] This can reveal hyperconjugative interactions that contribute to the molecule's stability. NLO properties, such as polarizability and hyperpolarizability, can also be calculated to assess the molecule's potential for use in optoelectronic applications.[1]

Conclusion

Quantum chemical calculations offer a powerful, non-invasive approach to thoroughly characterize **5-Hydroxybenzofuran-4-carbaldehyde** at the molecular level. The insights gained from these computational studies, including optimized geometry, vibrational signatures, electronic properties, and reactivity, are invaluable for understanding its chemical behavior and for guiding the development of new drugs. The synergy between theoretical calculations and experimental work is crucial for accelerating the discovery and design of novel therapeutic agents based on the benzofuran scaffold.

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